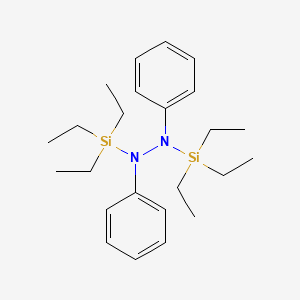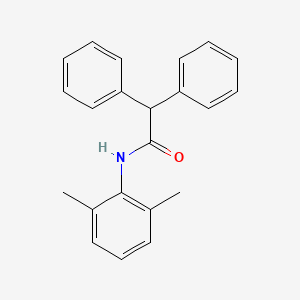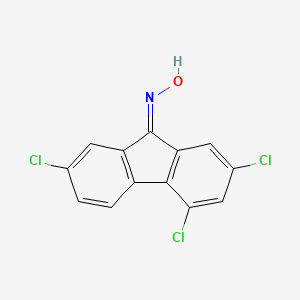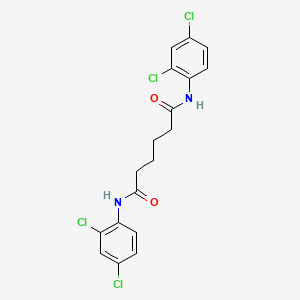![molecular formula C15H13N3O2 B11943499 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone CAS No. 650616-35-6](/img/structure/B11943499.png)
1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone is a compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone typically involves the reaction of 2-(1H-benzo[d][1,2,3]triazol-1-yl)methanol with 2-bromoacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form hydrogen bonds and hydrophobic interactions with biomolecular targets, enhancing its binding affinity and specificity. This interaction can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d][1,2,3]triazol-1-yl)methanol: A precursor in the synthesis of 1-(2-((1H-Benzo[d][1,2,3]triazol-1-yl)methoxy)phenyl)ethanone.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: Compounds with similar triazole moieties, used in various applications, including drug development and materials science.
1,2,3-Triazole analogs: A broad class of compounds with diverse applications in chemistry, biology, and industry.
Uniqueness
This compound stands out due to its unique combination of the benzotriazole moiety and the ethanone group. This combination imparts specific chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
650616-35-6 |
|---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-[2-(benzotriazol-1-ylmethoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H13N3O2/c1-11(19)12-6-2-5-9-15(12)20-10-18-14-8-4-3-7-13(14)16-17-18/h2-9H,10H2,1H3 |
InChI Key |
QRIUZMPHZBAUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Hexadecanoic acid, 3,7,11,15-tetramethyl-, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B11943451.png)






